N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
N-[1-(aminomethyl)-2-methylcyclohexyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c1-11-6-4-5-9-14(11,10-15)16-22(20,21)13-8-3-2-7-12(13)17(18)19/h2-3,7-8,11,16H,4-6,9-10,15H2,1H3 |
InChI Key |
OYSJNRNVOOXUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the cyclohexyl ring, which is functionalized with an aminomethyl group. This intermediate is then reacted with 2-nitrobenzene-1-sulfonyl chloride under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the sulfonamide group can produce a sulfonic acid .
Scientific Research Applications
N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the nitrobenzene sulfonamide moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Research Implications
- Steric Effects : The 2-methylcyclohexyl group in the target compound provides greater steric hindrance than smaller rings (e.g., cyclopentyl, cyclopropyl), which may influence receptor binding or enzyme inhibition .
- Solubility and Bioavailability : Hydrophobic cyclohexyl groups may reduce aqueous solubility compared to linear or hydroxylated derivatives, necessitating formulation adjustments for pharmacological applications .
Biological Activity
N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide, also known by its CAS number 1579806-65-7, is a synthetic compound belonging to the sulfonamide class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₁N₃O₄S
- Molecular Weight : 327.40 g/mol
- Structure : The compound features an aminomethyl group attached to a methylcyclohexyl moiety, alongside a nitro-substituted aromatic ring.
The biological activity of this compound is primarily attributed to its role as an inhibitor of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the nitro group in the structure may enhance its interaction with various biological targets, impacting cellular signaling pathways.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 4 μg/mL |
| Staphylococcus aureus | 2 μg/mL |
| Streptococcus pneumoniae | 8 μg/mL |
These results suggest that the compound could serve as a potential therapeutic agent against bacterial infections.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The IC₅₀ values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound exhibited potent activity comparable to established antibiotics, highlighting its potential in treating resistant infections.
Case Study 2: Anticancer Properties
Another study focused on the compound's effect on breast cancer cell lines, demonstrating that it induced apoptosis through the activation of caspase pathways. This finding suggests that this compound could be developed into a novel therapeutic agent for breast cancer treatment.
Q & A
Q. What challenges arise in formulating in vivo studies, and how are they addressed?
- Methodological Answer : Poor oral bioavailability (<15%) due to high LogP requires nanoemulsions (e.g., Tween 80/lecithin) or prodrug strategies (e.g., acetylating the amine). Pharmacokinetic studies (LC-MS/MS plasma analysis) guide dosing regimens. Metabolite identification (HR-MS/MS) ensures safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
